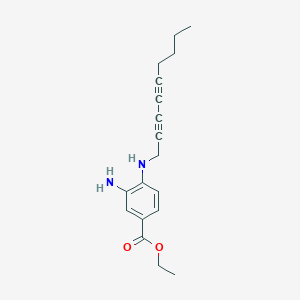

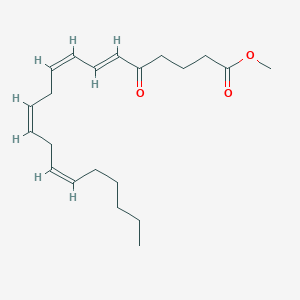

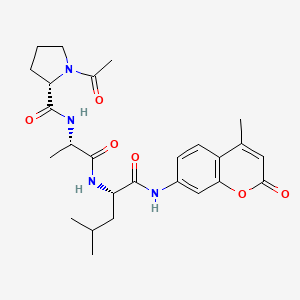

![molecular formula C16H31NO3 B3026328 N-[(1S,2R,3E)-2-羟基-1-(羟甲基)-3-十三碳烯-1-基]-乙酰胺 CAS No. 2097561-20-9](/img/structure/B3026328.png)

N-[(1S,2R,3E)-2-羟基-1-(羟甲基)-3-十三碳烯-1-基]-乙酰胺

描述

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide, also known as N-(2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl)acetamide, is a small molecule that has been studied for its potential applications in scientific research. It is a lipophilic molecule with a molecular weight of 333.48 g/mol and a melting point of 88°C. N-(2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl)acetamide is an interesting molecule due to its unique chemical structure, which allows it to interact with a variety of biological molecules and systems.

科学研究应用

环境毒理学和化合物降解

研究强调了了解乙酰胺衍生物的环境影响和降解途径的重要性。例如,相关化合物对乙酰氨基酚在水体中通过高级氧化过程的降解揭示了各种副产物的形成,包括乙酰胺。这项研究对于评估环境毒性以及制定从水中去除药物微污染物的策略至关重要(Qutob 等人,2022 年).

药理学意义

对与乙酰胺衍生物具有相同官能团的化合物(如氯胺酮)的药理学研究强调了开发新抗抑郁药的潜力。氯胺酮及其代谢物对抑郁症治疗的神经可塑性效应提供了有关如何使用类似化合物调节神经生物学通路以获得治疗益处的见解(Aleksandrova & Phillips,2021 年).

合成有机化学

在合成有机化学中,化学选择性 N-酰化试剂(包括各种乙酰胺衍生物)的开发一直是一个重要的研究领域。这些化合物对于为药物创建更有效的合成路线至关重要,突出了乙酰胺衍生物在药物开发和合成中的多功能性和重要性(近藤和村上,2001 年).

神经毒性和环境健康

对溴化阻燃剂及其代谢物(包括功能活性与乙酰胺衍生物相似的羟基化衍生物)的研究引起了人们对其神经毒性作用的担忧。对环境污染物的神经毒性的这些研究强调了了解乙酰胺衍生物和相关化合物对健康和发育的生物学影响的重要性(Dingemans 等人,2011 年).

作用机制

Target of Action

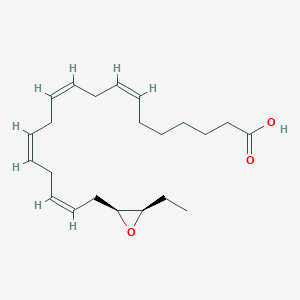

C2 Ceramide (d14:1/2:0) is a bioactive sphingolipid . It exhibits a strong binding activity to cyclooxygenase 2 (COX2) protein . COX2 is an enzyme responsible for inflammation and pain, making it a primary target for anti-inflammatory drugs.

Mode of Action

C2 Ceramide interacts with its target, COX2, by binding to it . This interaction can lead to various changes in the cellular environment, depending on the context. For example, in the presence of diseases associated with COX2 overexpression, C2 Ceramide can be used for diagnosis .

Biochemical Pathways

Ceramides, including C2 Ceramide, play a significant role in the pathogenesis of type 1 and type 2 diabetes and their complications . They induce β-cell apoptosis and insulin resistance, and reduce insulin gene expression . Ceramide modulates many insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, leading to insulin resistance .

Pharmacokinetics

It’s known that ceramides play a structural role in liposome formulations and enhance the cellular uptake of amphiphilic drugs . This suggests that ceramides, including C2 Ceramide, may have good bioavailability.

Result of Action

Dietary administration of C2 Ceramide induces lipotoxic cardiomyopathy, increasing diastolic and systolic diameter, reducing fractional shortening, and decreasing the number of normal cardiac contractile events in Drosophila . This indicates that C2 Ceramide has a significant impact on cardiac health.

Action Environment

The action of C2 Ceramide can be influenced by various environmental factors. For instance, dietary administration of C2 Ceramide has been shown to induce lipotoxic cardiomyopathy in Drosophila . This suggests that diet can play a role in modulating the action of C2 Ceramide.

生化分析

Biochemical Properties

C2 Ceramide (d14:1/2:0) interacts with several enzymes and proteins. It is known to be an activator of protein phosphatase 1 (PP1) and can also activate protein phosphatase 2A (PP2A) and ceramide-activated protein phosphatase (CAPP) . These interactions play a significant role in the regulation of various biochemical reactions.

Cellular Effects

C2 Ceramide (d14:1/2:0) has profound effects on various types of cells and cellular processes. It can induce apoptosis and autophagy in cells . In melanoma cells, C2 Ceramide (d14:1/2:0) triggers apoptosis by augmenting PKCζ along with pro-inflammatory cytokines and signaling factors . In lung cancer cells, high doses of C2 Ceramide (d14:1/2:0) inhibit cell survival .

Molecular Mechanism

C2 Ceramide (d14:1/2:0) exerts its effects at the molecular level through various mechanisms. It is known to inhibit the mitochondrial respiratory chain complex III . In melanoma cells, C2 Ceramide (d14:1/2:0) shows a PKCζ-mediated tumor-suppressive role . In lung cancer cells, it induces apoptosis by inhibiting Akt and NFκB .

Temporal Effects in Laboratory Settings

Over time, C2 Ceramide (d14:1/2:0) has shown to induce lipotoxic cardiomyopathy by increasing diastolic and systolic diameter and reducing fractional shortening and the number of normal cardiac contractile events in Drosophila .

Dosage Effects in Animal Models

In animal models, the effects of C2 Ceramide (d14:1/2:0) vary with different dosages. For instance, high doses of C2 Ceramide (d14:1/2:0) have been shown to induce lipotoxic cardiomyopathy in Drosophila . In mice, it has been reported to exacerbate hepatic injury .

Metabolic Pathways

C2 Ceramide (d14:1/2:0) is involved in several metabolic pathways. It is known to play a key role in the regulation of cellular responses to extracellular stimuli, including differentiation, growth suppression, cell senescence, and apoptosis .

Transport and Distribution

It is known that ceramides are integral membrane proteins of the endoplasmic reticulum .

Subcellular Localization

It is known that ceramides are integral membrane proteins of the endoplasmic reticulum , suggesting that C2 Ceramide (d14:1/2:0) may also be localized in the endoplasmic reticulum.

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-16(20)15(13-18)17-14(2)19/h11-12,15-16,18,20H,3-10,13H2,1-2H3,(H,17,19)/b12-11+/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDUQSUHEWFQMO-HMUVLFPJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C(CO)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

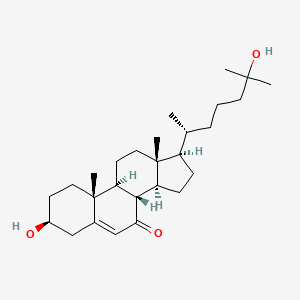

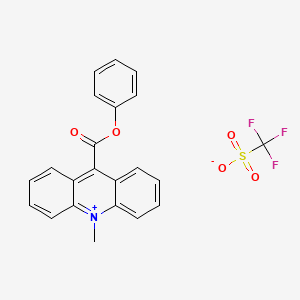

![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)

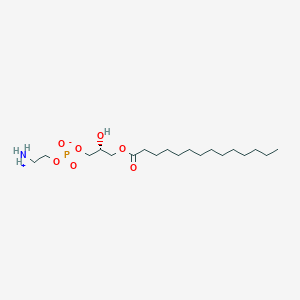

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)

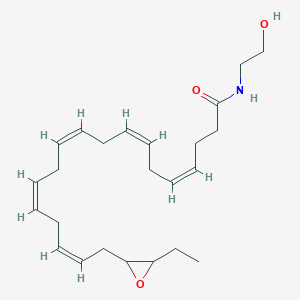

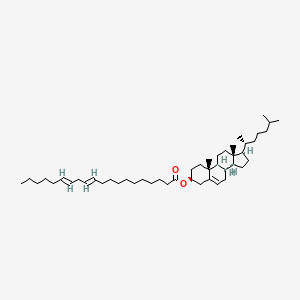

![(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol](/img/structure/B3026259.png)

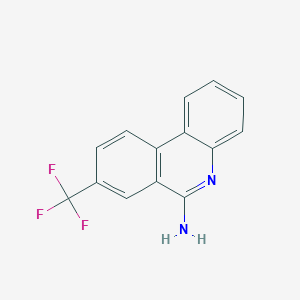

![7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B3026260.png)